3-Benzyl-6-[(4-bromophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-Benzyl-6-[(4-bromophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-6-[(4-bromophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate hydrazine derivatives with ortho esters or other suitable reagents. One common method involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with 2-bromoacetylphenoxy derivatives under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-6-[(4-bromophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
3-Benzyl-6-[(4-bromophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its anticancer properties, particularly in breast cancer research.
Mechanism of Action
The mechanism of action of 3-Benzyl-6-[(4-bromophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes like PARP-1 and EGFR, which are involved in DNA repair and cell proliferation, respectively. This inhibition leads to apoptosis in cancer cells, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
4-Benzyl-5-[(4-bromophenoxy)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar in structure but with a different core scaffold.
6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Another triazolothiadiazine derivative with potential anticancer properties
Uniqueness
3-Benzyl-6-[(4-bromophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of triazole and thiadiazole rings, which confer distinct pharmacological properties. Its ability to inhibit multiple molecular targets makes it a versatile compound for various therapeutic applications .
Properties
Molecular Formula |
C17H13BrN4OS |
---|---|
Molecular Weight |
401.3 g/mol |
IUPAC Name |
3-benzyl-6-[(4-bromophenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13BrN4OS/c18-13-6-8-14(9-7-13)23-11-16-21-22-15(19-20-17(22)24-16)10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI Key |
GJMLMFYLSPNDBX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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